6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-[(3-aminopyrazol-1-yl)methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9N5/c11-5-8-1-2-9(13-6-8)7-15-4-3-10(12)14-15/h1-4,6H,7H2,(H2,12,14) |
InChI Key |
QTHVDOIRDJQUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile typically involves the reaction of 3-amino-1H-pyrazole with a nicotinonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a nicotinonitrile halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives of the nicotinonitrile moiety.
Substitution: Various substituted pyrazole-nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Biological and Therapeutic Activities
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile exhibits various biological activities, making it a candidate for several therapeutic applications:
- Anticancer Activity : Compounds containing the pyrazole moiety have been shown to inhibit specific kinases associated with cancer progression. For instance, derivatives targeting cyclin-dependent kinases (CDKs), particularly the PCTAIRE subfamily, have demonstrated significant anti-proliferative effects against breast and cervical cancers .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research indicates that pyrazole derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including dipeptidyl peptidase IV and protein kinases, which are crucial in regulating metabolic pathways and cellular functions .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. The structure-activity relationship (SAR) studies are essential for optimizing its efficacy against targeted diseases.
Table 1: Summary of Synthetic Routes
| Synthetic Route | Yield (%) | Key Reagents | Notes |
|---|---|---|---|
| Multicomponent Reaction | 81–91% | Aldehydes, malononitrile, hydrazine | Effective for generating diverse derivatives |
| Microwave-Assisted Synthesis | Varies | Montmorillonite K10 catalyst | Reduces reaction time significantly |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazole-based compounds, derivatives similar to this compound were assessed for their ability to inhibit CDK16. The results showed an EC50 value of 33 nM, indicating potent activity against cancer cell lines .
Case Study 2: Antimicrobial Activity
A recent evaluation of various pyrazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Compounds derived from similar structures exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as antimicrobial agents .
Potential in Drug Development
Given its diverse applications, this compound is a promising candidate in drug discovery efforts aimed at developing new therapies for cancer and infectious diseases. Its ability to act on multiple targets within biological systems enhances its appeal as a versatile pharmacophore.
Mechanism of Action
The mechanism of action of 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structural analogs, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison of Nicotinonitrile-Pyrazole Derivatives
Key Findings
Substituent Effects on Bioactivity: The 4-amino-3,5-dimethylpyrazole derivative (8a) exhibits potent GLUT1 inhibitory activity (IC₅₀ <1 μM), attributed to the electron-donating methyl groups and amino functionality, which enhance binding to glucose transporters . Trifluoromethyl groups (e.g., in 54b) improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Synthetic Accessibility: Derivatives with nitro groups (e.g., 54b) require post-synthetic reduction (e.g., H₂/Pd-C) to yield amino-functionalized analogs, complicating scalability . Thioether-linked compounds (e.g., in ) demand stringent reaction conditions (e.g., acetic acid reflux) but offer enhanced conformational flexibility.
Crystallographic and Computational Insights: Pyrazole-nicotinonitrile hybrids often exhibit planar geometries, facilitating π-π stacking in protein binding pockets. DFT studies on similar compounds (e.g., 1,4-dihydropyridines) highlight the role of HOMO-LUMO gaps in modulating redox-mediated bioactivity . Hydrogen-bonding patterns (e.g., N–H···N interactions) in pyrazole derivatives influence solubility and crystal packing, as observed in SHELX-refined structures .
Biological Activity
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H10N6
- Molecular Weight : 218.23 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 30 | |
| Staphylococcus aureus | 28 | |
| Candida albicans | 25 |
The compound demonstrated significant antibacterial activity, particularly against E. coli, where it showed a strong inhibition zone of 30 mm, comparable to standard antibiotics.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity.
Table 2: Antifungal Activity Against Selected Fungi
The results indicate that the compound can inhibit the growth of certain fungi, suggesting its potential use in treating fungal infections.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has also been investigated. For instance, molecular docking studies revealed that it interacts effectively with enzymes like CYP51, which is crucial for fungal sterol biosynthesis.
Table 3: Binding Affinity with CYP51
| Compound | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| This compound | -8.5 | Hydrogen bonds |
| Standard Inhibitor | -9.0 | Hydrogen bonds |
The binding energy indicates a strong interaction with the target enzyme, which is essential for its antifungal activity.
Case Studies
A study conducted by researchers at MDPI demonstrated that derivatives of pyrazole exhibit promising biological activities. The research highlighted that compounds similar to this compound showed significant inhibition against various microbial strains and provided insights into their mechanism of action through molecular docking analyses .
Another case study focused on the synthesis and evaluation of pyrazole derivatives for their potential as antimicrobial agents. The findings suggested that structural modifications could enhance biological activities, paving the way for developing new therapeutic agents based on this scaffold .
Q & A
Q. What ethical and safety protocols are mandatory for handling this compound in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
